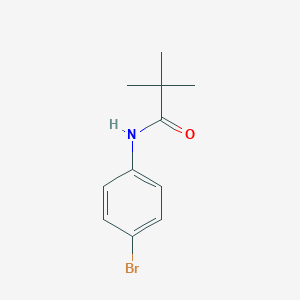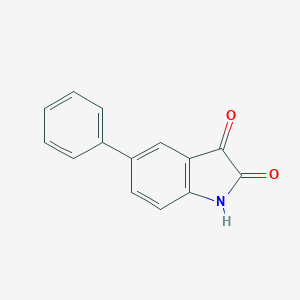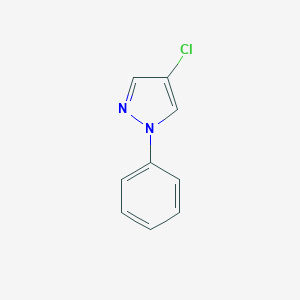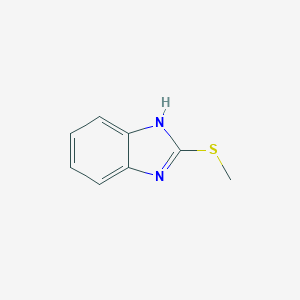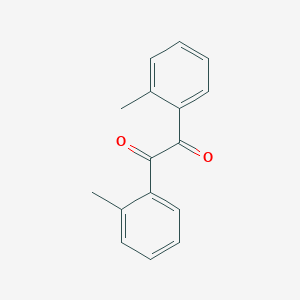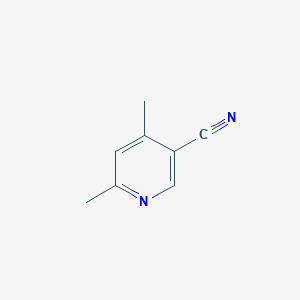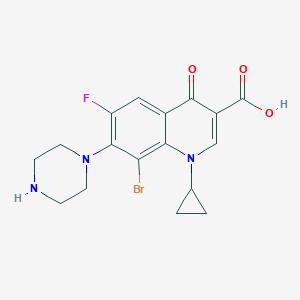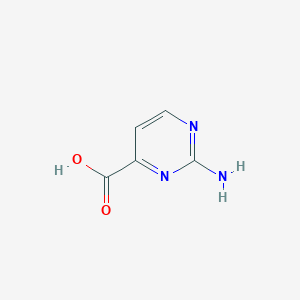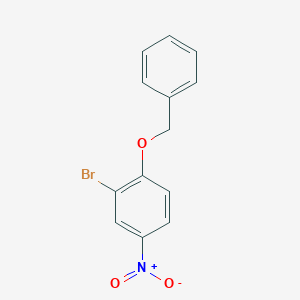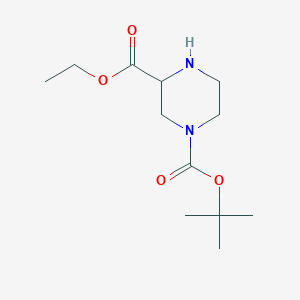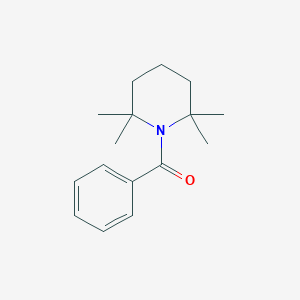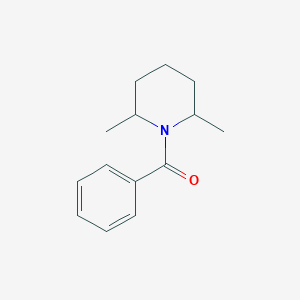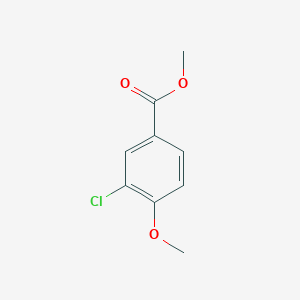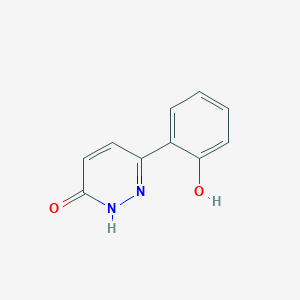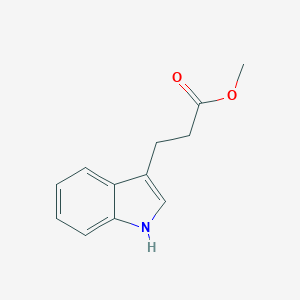
Methyl 3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
Methyl 3-(1H-indol-3-yl)propanoate is a compound that is structurally related to indole and propanoic acid derivatives. It is a versatile intermediate that can be used to synthesize a variety of chemical compounds, including those with potential biological activities. The indole moiety is a common structural motif found in many natural products and pharmaceuticals, making derivatives of this compound particularly interesting for further chemical transformations and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of methyl 3-(1H-indol-3-yl)propanoate derivatives can be achieved through various synthetic routes. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a closely related compound, was prepared from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) in a two-step process . Another approach involves the reaction of methyl (2Z)-3-aryl-2-(bromomethyl)prop-2-enoates with prop-2-yn-1-ol in the presence of quinidine to yield enantioselective methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates . These methods demonstrate the chemical flexibility and the potential for creating diverse derivatives of methyl 3-(1H-indol-3-yl)propanoate.
Molecular Structure Analysis
The molecular structure of methyl 3-(1H-indol-3-yl)propanoate derivatives has been characterized by various spectroscopic techniques, including X-ray crystallography, FT-IR, and NMR spectroscopy. For example, the crystal structures of (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate were determined by X-ray single-crystal diffraction, revealing the presence of intermolecular N–H···O hydrogen bonds . Similarly, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was stabilized by hydrogen bonds, with the indole ring being essentially planar .
Chemical Reactions Analysis
Methyl 3-(1H-indol-3-yl)propanoate and its derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas in the presence of an acid led to the formation of polycyclic meridianin analogues with a uracil structural unit . Additionally, the cleavage of epoxides with indole promoted by ultrasound irradiation was used to synthesize 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone, showcasing the reactivity of indole derivatives in the presence of ultrasound .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-(1H-indol-3-yl)propanoate derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the solid-state properties, such as space group, cell constants, and hydrogen bonding patterns . These properties are crucial for understanding the material's stability, solubility, and potential interactions with biological targets. The supramolecular architectures involving hydrogen bonding play a significant role in the crystalline state, affecting the compound's behavior in various environments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study conducted by Missoum et al. (2013) explored the use of methyl 3-(1H-indol-3-yl)propanoate derivatives as corrosion inhibitors for steel in hydrochloric acid solutions. The research found that these compounds provided over 95% protection at certain concentrations, indicating their potential as effective corrosion inhibitors (Missoum et al., 2013).
Enantioselective Synthesis : Bachu and Akiyama (2010) reported an enantioselective Friedel-Crafts alkylation reaction of indoles with alpha, beta-unsaturated acyl phosphonates using chiral phosphoric acid. This process yielded methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities, suggesting applications in asymmetric synthesis and potentially in pharmaceutical manufacturing (Bachu & Akiyama, 2010).
Clay Catalyzed Reactions : Daşbaşı and Abdullah (2014) investigated the reactions of indole and its methyl derivatives with methyl propiolate in the presence of K-10 montmorillonite clay, leading to the formation of various methyl 3,3-bis(indolyl)propanoates. This study highlights the compound's role in facilitating certain types of chemical reactions, particularly in the presence of clay catalysts (Daşbaşı & Abdullah, 2014).
Corrosion Inhibition on Stainless Steel : Vikneshvaran and Velmathi (2017) examined Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoate, for their effects on preventing stainless steel corrosion in acidic environments. The study provided insights into the molecular structure and adsorption behavior of these inhibitors, indicating their potential utility in corrosion protection (Vikneshvaran & Velmathi, 2017).
Hydroarylation for Biological and Pharmaceutical Applications : Kutubi and Kitamura (2011) explored the intermolecular hydroarylation of propynoic acid and its esters with indoles, yielding 3,3-bis(indol-3yl)propanoic acids and esters. The study highlighted the potential of this iron-catalyzed hydroarylation for synthesizing bis(indol-3-yl) compounds relevant to biological and pharmaceutical research (Kutubi & Kitamura, 2011).
Thromboxane Synthetase Inhibition : A novel derivative, 3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid, was studied by Korb et al. (1986) for its effects on thromboxane synthetase inhibition. The research suggested potential therapeutic applications in myocardial ischemia (Korb et al., 1986).
Antimicrobial and Anti-inflammatory Activity : Gadegoni and Manda. (2013) synthesized a series of novel compounds, including methyl 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, and tested them for antimicrobial and anti-inflammatory activities. Their findings could be relevant for developing new therapeutic agents (Gadegoni & Manda., 2013).
Synthetic Applications in Organic Chemistry : Slaett et al. (2005) investigated the synthetic applications of 3-(cyanoacetyl)indoles and related compounds, including 3-(1H-indol-3-yl)-3-oxopropanamides and others. The research provided insights into their utility as starting materials for various organic syntheses (Slaett et al., 2005).
Propiedades
IUPAC Name |
methyl 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYIDMGOQRXHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204056 | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-indol-3-yl)propanoate | |
CAS RN |
5548-09-4 | |
| Record name | Methyl 3-(1H-indol-3-yl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5548-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl indole-3-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5548-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL INDOLE-3-PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3BRO222F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl indole-3-propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

